Lipophilicity (LogP) Differentiation from 2-Methoxy-7-methylnaphthalene
The ethoxy substitution in 2-ethoxy-7-methylnaphthalene imparts higher lipophilicity compared to the methoxy analog, as evidenced by the computed XLogP3 values. The target compound exhibits an XLogP3 of 3.9 [1], while 2-methoxy-7-methylnaphthalene is predicted to have a lower LogP due to its smaller alkoxy group (C1 vs C2) and reduced molecular weight. This difference in lipophilicity can influence partitioning in biphasic systems, membrane permeability, and chromatographic retention times. While direct experimental LogP data for the methoxy analog was not located, the class-level inference is supported by established quantitative structure-property relationships (QSPR) for alkyl-substituted naphthalenes [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (computed) |
| Comparator Or Baseline | 2-Methoxy-7-methylnaphthalene (predicted lower LogP) |
| Quantified Difference | Not available |
| Conditions | Computed value (PubChem) |
Why This Matters
Lipophilicity directly affects compound solubility, membrane permeability, and bioaccumulation potential, making LogP a critical parameter for selecting the appropriate analog in drug discovery and environmental fate studies.
- [1] PubChem. (2026). 2-Ethoxy-7-methylnaphthalene. PubChem CID 45117107. View Source
- [2] Mackay, D., Shiu, W. Y., & Ma, K. C. (1992). Illustrated Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals: Polynuclear Aromatic Hydrocarbons, Polychlorinated Dioxins and Dibenzofurans. Lewis Publishers. View Source
